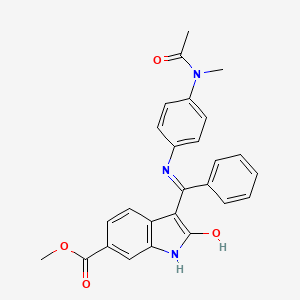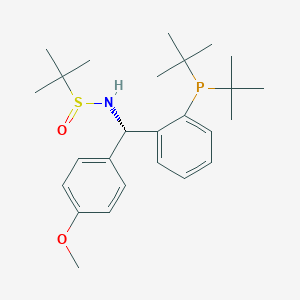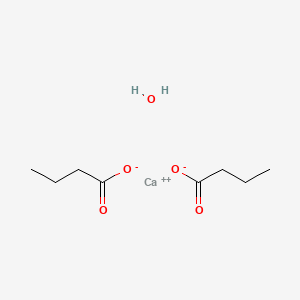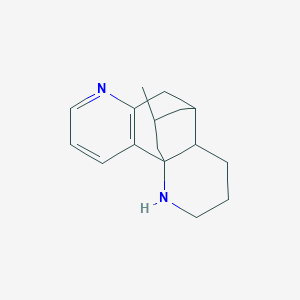
Nintedanib Acetyl Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nintedanib Acetyl Impurity is a chemical compound related to Nintedanib, a small-molecule tyrosine kinase inhibitor used primarily in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. This compound is often studied to understand the purity, stability, and potential side effects of Nintedanib formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib Acetyl Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, resulting in the formation of the impurity compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nintedanib-Acetyl-Verunreinigung unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Nintedanib-Acetyl-Verunreinigung hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Referenzstandard bei der Entwicklung und Validierung von Analyseverfahren verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine Rolle bei der Stabilität und Wirksamkeit von Nintedanib-Formulierungen untersucht.
Industrie: Wird bei der Qualitätskontrolle und regulatorischen Compliance für pharmazeutische Produkte eingesetzt .
Wirkmechanismus
Nintedanib-Acetyl-Verunreinigung entfaltet seine Wirkung durch Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es hemmt in erster Linie Rezeptortyrosinkinasen wie den vaskulären endothelialen Wachstumsfaktorrezeptor, den Plättchen-abgeleiteten Wachstumsfaktorrezeptor und den Fibroblastenwachstumsfaktorrezeptor. Diese Interaktionen verhindern die Proliferation und Differenzierung von Fibroblasten, die für die Behandlung fibrotischer Erkrankungen entscheidend sind .
Wirkmechanismus
Nintedanib Acetyl Impurity exerts its effects by interacting with various molecular targets and pathways. It primarily inhibits receptor tyrosine kinases such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These interactions prevent the proliferation and differentiation of fibroblasts, which are crucial in the treatment of fibrotic diseases .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nintedanib: Die Stammverbindung, die zur Behandlung von idiopathischer Lungenfibrose und nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Nintedanib 4-Hydroxyphenyl Analog: Eine weitere mit Nintedanib verwandte Verunreinigung.
Nintedanib N-Acetyl-Verunreinigung: Eine ähnliche Verbindung mit geringfügigen strukturellen Unterschieden.
Einzigartigkeit
Nintedanib-Acetyl-Verunreinigung ist aufgrund seiner spezifischen Acetylgruppe einzigartig, die seine chemischen Eigenschaften und Wechselwirkungen beeinflusst. Diese Einzigartigkeit macht sie zu einer wichtigen Verbindung für die Untersuchung der Stabilität und Wirksamkeit von Nintedanib-Formulierungen .
Eigenschaften
Molekularformel |
C26H23N3O4 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
methyl 3-[N-[4-[acetyl(methyl)amino]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-14-9-18(26(32)33-3)15-22(21)28-25(23)31/h4-15,28,31H,1-3H3 |
InChI-Schlüssel |
VNCLRRPVWWQUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)



![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)



![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
